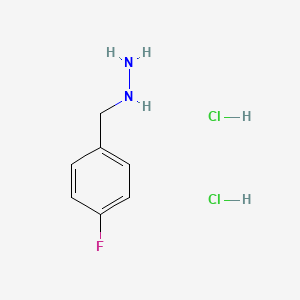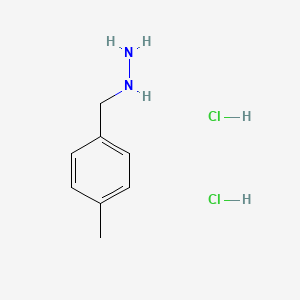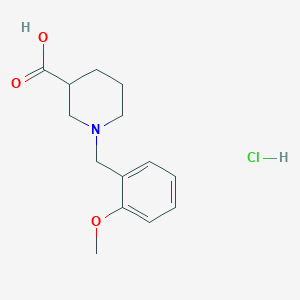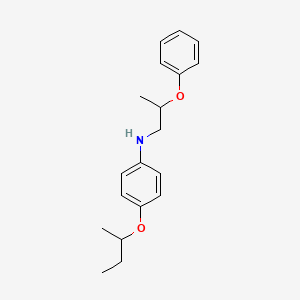
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline
Vue d'ensemble
Description
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline (4-SBPPA) is an organic compound that is widely used in the synthesis of amines and other compounds. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. 4-SBPPA has been studied extensively for its biological and biochemical properties, and is used in a variety of laboratory experiments and research applications.
Mécanisme D'action
The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is not fully understood. However, it is believed to be involved in the formation of amines and other compounds through the formation of amide bonds. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of peptides and other compounds through the formation of peptide bonds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of catalysts and other compounds used in various chemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline are not fully understood. However, some studies have suggested that 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline may have anti-inflammatory, anti-cancer, and anticonvulsant properties. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have antioxidant and anti-aging properties. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in laboratory experiments include its high reactivity, high yields, and low cost. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in the synthesis of fluorescent probes and imaging agents. However, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be toxic in high concentrations and should be handled with care.
Orientations Futures
The potential future directions of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into the mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline and its potential uses in the synthesis of catalysts and other compounds used in various chemical processes is needed. Furthermore, further research into the potential uses of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the synthesis of fluorescent probes and imaging agents is needed. Finally, further research into the use of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the development of novel drugs and treatments is needed.
Applications De Recherche Scientifique
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is used in a variety of scientific research applications, including the synthesis of amines, peptides, and other compounds. It has also been used in the synthesis of various drugs, such as anticonvulsants, anti-cancer drugs, and anti-inflammatory agents. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of fluorescent probes and imaging agents. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of catalysts and other compounds used in various chemical processes.
Propriétés
IUPAC Name |
4-butan-2-yloxy-N-(2-phenoxypropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZXPZLXXSYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



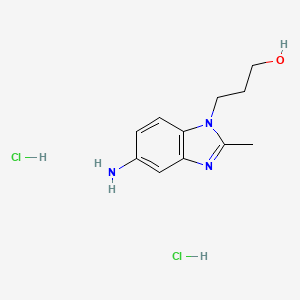
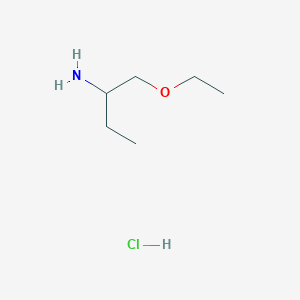
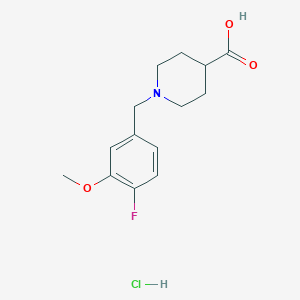
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1389162.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
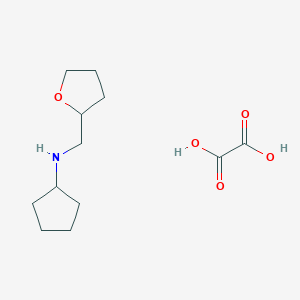
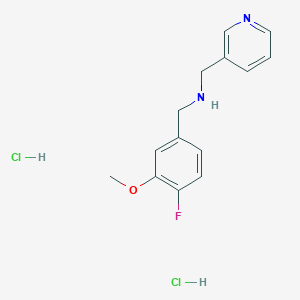

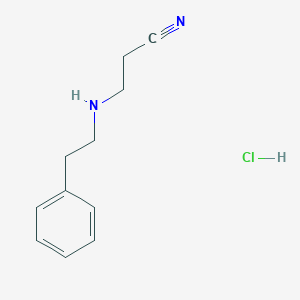
![3-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1389169.png)
